molecular formula C11H20ClNO2 B1391285 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride CAS No. 1185293-17-7

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1391285
CAS No.: 1185293-17-7
M. Wt: 233.73 g/mol
InChI Key: LKYCEKPSYDBGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride is an organic compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a carboxylic acid moiety.

Preparation Methods

The synthesis of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Cyclopentylation of Piperidine: The initial step involves the cyclopentylation of piperidine, which can be achieved through various methods, including the use of cyclopentyl halides in the presence of a base.

    Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve more efficient and scalable processes, but the fundamental steps remain similar.

Chemical Reactions Analysis

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 1-Cyclopentyl-4-piperidinecarboxylic acid hydrochloride
  • 1-Cyclohexyl-4-piperidinecarboxylic acid hydrochloride
  • 3-Methyl-3-piperidinecarboxylic acid hydrochloride

These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-cyclopentylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYCEKPSYDBGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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